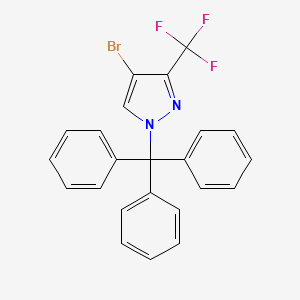

4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-(trifluoromethyl)-1-tritylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrF3N2/c24-20-16-29(28-21(20)23(25,26)27)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZQVNCMJSDAPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C(=N4)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Bromination: The bromine atom can be introduced by treating the pyrazole derivative with bromine or a brominating agent like N-bromosuccinimide (NBS).

Tritylation: The trityl group can be introduced by reacting the pyrazole derivative with trityl chloride (C6H5)3CCl in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups make it valuable for designing new compounds with desired properties.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its derivatives may exhibit pharmacological activities, making it a potential lead compound for drug discovery.

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. The trityl group can provide steric hindrance and influence the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Properties

Key Trends :

- Steric Effects : The trityl group in the target compound reduces nucleophilic substitution reactivity at position 1 compared to smaller substituents (e.g., methyl or cyclopentyl) .

- Electronic Effects : The electron-withdrawing CF₃ group deactivates the pyrazole ring, directing electrophilic attacks to position 5 .

Biologische Aktivität

4-Bromo-3-(trifluoromethyl)-1H-pyrazole is a compound with significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by data from various studies.

- Molecular Formula : C4H2BrF3N2

- Molecular Weight : 214.97 g/mol

- Appearance : White solid

- Purity : 97% (minimum) .

Antitumor Activity

Research indicates that pyrazole derivatives, including 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, exhibit potent antitumor effects. A study highlighted that pyrazole compounds can inhibit key oncogenic pathways, such as BRAF(V600E), EGFR, and Aurora-A kinase .

- Mechanism of Action : The compound's structure allows it to interact with specific receptors involved in tumor growth and proliferation.

- Case Study : In vitro studies demonstrated that pyrazole derivatives showed cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, enhancing the overall therapeutic effect .

Anti-inflammatory Activity

4-Bromo-3-(trifluoromethyl)-1H-pyrazole has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models.

- Research Findings : A study reported that pyrazole derivatives could significantly reduce inflammation in endotoxin-induced models by modulating immune responses .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that it can inhibit the growth of various bacterial strains.

- In Vitro Studies : Pyrazole derivatives were tested against several pathogenic fungi and bacteria, demonstrating moderate to excellent inhibitory activities .

Structure-Activity Relationship (SAR)

The biological activity of 4-Bromo-3-(trifluoromethyl)-1H-pyrazole is influenced by its molecular structure. Modifications to the pyrazole ring or substituents can enhance its potency against specific targets.

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increases cytotoxicity in cancer cells |

| Trifluoromethyl Group | Enhances lipophilicity and receptor binding affinity |

Safety Profile

Despite its promising biological activities, safety assessments indicate that 4-Bromo-3-(trifluoromethyl)-1H-pyrazole poses certain risks:

- Hazard Categories :

- Acute toxicity (Category 4)

- Serious eye damage/irritation (Category 2)

- Skin corrosion/irritation (Category 2)

Precautions are necessary when handling the compound due to its potential harmful effects upon contact or inhalation .

Q & A

Q. What are the commonly reported synthesis routes for 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole, and how do their yields compare under varying conditions?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrazole core. A primary route includes:

Bromination : Introduction of bromine at the 4-position using reagents like NBS (N-bromosuccinimide) under radical conditions .

Trifluoromethylation : Incorporation of the CF₃ group via copper-mediated cross-coupling or direct fluorination .

Tritylation : Protection of the 1-position nitrogen with trityl chloride in the presence of a base (e.g., Et₃N) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- LC-MS : [M+H]⁺ peak at m/z 485–490 (depending on isotopic Br/F distribution) .

- FTIR : Strong C-F stretches at 1100–1200 cm⁻¹ and C-Br at 550–600 cm⁻¹ .

Validation Tip : Use DEPT-135 NMR to confirm quaternary carbons adjacent to CF₃ .

Advanced Research Questions

Q. How do steric effects from the trityl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky trityl group hinders access to the pyrazole’s reactive sites (e.g., Br at C4). Strategies to mitigate this include:

- Ligand Design : Use of bulky phosphine ligands (e.g., XPhos) to stabilize Pd catalysts in Suzuki couplings .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce aggregation .

- Temperature Optimization : Elevated temperatures (80–100°C) improve reaction kinetics but risk trityl deprotection .

Case Study : Pd-catalyzed coupling with phenylboronic acid under XPhos/K₃PO₄ yielded 60% product vs. 35% with PPh₃ .

Q. What challenges arise in X-ray crystallography for this compound, and how can SHELX parameters be optimized?

Methodological Answer: Challenges include:

- Disorder : The flexible trityl group often exhibits rotational disorder.

- Weak Diffraction : Heavy atoms (Br, F) cause absorption errors.

Q. SHELX Optimization :

- ADPS : Anisotropic displacement parameters for Br/CF₃ atoms to model thermal motion .

- TWIN Commands : For handling pseudo-merohedral twinning (common in bulky derivatives) .

- HKLF 4 : Merge equivalent reflections to improve data-to-parameter ratios .

Example : Refinement with ISOR restraints for CF₃ groups reduced R₁ from 0.12 to 0.08 .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions:

- Buffer Systems : Phosphate vs. Tris buffers alter compound protonation states.

- Protein Concentrations : Excess enzyme reduces apparent IC₅₀ values.

Q. Validation Protocol :

Dose-Response Curves : Use 8–12 concentration points to improve sigmoidal fitting .

Control Experiments : Include known inhibitors (e.g., staurosporine) to calibrate assays .

Q. What computational methods predict the compound’s collision cross-section (CCS) for ion mobility spectrometry?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to derive CCS .

- Machine Learning : Tools like DeepCCS trained on pyrazole derivatives improve accuracy .

Validation : Experimental CCS (DTIMS) = 185 Ų vs. predicted 180 Ų (error <3%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.